molecular formula C15H13ClN2 B1599783 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS No. 59074-26-9

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1599783
CAS No.: 59074-26-9
M. Wt: 256.73 g/mol
InChI Key: SKLKZKAMWPQZLM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-14(10-17-18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKZKAMWPQZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223264
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
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Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59074-26-9
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=59074-26-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl
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Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone intermediate is prepared by Knoevenagel condensation (or Claisen-Schmidt condensation) between:

  • 4-chloroacetophenone (or 4-chlorobenzaldehyde, depending on synthetic route)
  • Benzaldehyde (or 4-chlorobenzaldehyde)

Typical conditions:

Parameter Condition
Solvent Ethanol or methanol
Catalyst/Base Sodium hydroxide or potassium hydroxide
Temperature Room temperature to reflux (25–80 °C)
Reaction time 2–6 hours
Yield 70–90%

The reaction proceeds via enolate formation from acetophenone, followed by nucleophilic attack on benzaldehyde, yielding α,β-unsaturated ketone (chalcone) with conjugated double bonds necessary for cyclization.

Cyclization to Pyrazoline

The chalcone is then reacted with hydrazine hydrate or substituted hydrazines to form the pyrazoline ring:

  • The nucleophilic hydrazine attacks the α,β-unsaturated carbonyl system.
  • Followed by intramolecular cyclization and tautomerization to yield the 4,5-dihydro-1H-pyrazole core.

Typical conditions:

Parameter Condition
Reagent Hydrazine hydrate (1.0–1.2 equiv.)
Solvent Ethanol, methanol, or acetic acid
Temperature Reflux (70–90 °C)
Reaction time 4–12 hours
Yield 75–85%

The reaction is generally carried out under reflux to ensure complete cyclization. The product is isolated by filtration or extraction and purified by recrystallization.

Optimization and Yield Improvement

Research shows that:

  • Using substituted acetophenones with electron-withdrawing groups (like 4-chloro) improves the electrophilicity of the carbonyl, enhancing chalcone formation.
  • Careful control of base concentration and reaction temperature in the condensation step prevents side reactions and polymerization.
  • Cyclization yield is improved by using slight excess hydrazine and refluxing in protic solvents.

An optimized two-step synthesis from acetophenone and hydrazine reported a total yield of about 80% for 3-phenyl-1H-pyrazole derivatives, which is analogous to the target compound synthesis.

Alternative Preparation Routes

Hydrolysis and Acid Halide Method (Relevant for Pyrazoline Carboxylic Acid Derivatives)

A patent describing preparation of pyrazoline derivatives with halogenated phenyl groups involves:

  • Hydrolysis of pyrazoline esters under basic conditions to yield carboxylic acids.
  • Conversion of carboxylic acids to acid halides using reagents such as phosphorus trichloride or oxalyl chloride.
  • Subsequent condensation with substituted anilines to form benzamide derivatives.

Although this method is more focused on pyrazoline carboxamide derivatives, the hydrolysis and acid halide formation steps are relevant for functionalized pyrazoline synthesis and may be adapted for 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole analogs.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Chalcone formation 4-chloroacetophenone + benzaldehyde + NaOH Ethanol RT to reflux 2–6 hours 70–90 Base-catalyzed condensation
Cyclization to pyrazoline Chalcone + hydrazine hydrate Ethanol Reflux (70–90 °C) 4–12 hours 75–85 Hydrazine nucleophilic attack
Hydrolysis (alternative) Pyrazoline ester + NaOH/KOH Water/alcohol mix 10–50 °C 0.5–2 hours 85–92 For carboxylic acid derivatives
Acid halide formation Carboxylic acid + PCl3 or SOCl2 Benzene/toluene 50 °C to reflux 1–10 hours 70–98 For further functionalization

Analytical Confirmation

  • The structures of intermediates and final products are confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy.
  • Purity and yield are assessed by high-performance liquid chromatography (HPLC) .
  • Typical spectral data show characteristic pyrazoline ring protons and aromatic substituent signals consistent with this compound.

Research Findings and Industrial Relevance

  • The described synthetic route is scalable and suitable for industrial production due to moderate reaction conditions and high yields.
  • Optimization studies have demonstrated that reaction parameters can be tuned to maximize yield and minimize by-products.
  • The pyrazoline derivatives synthesized via these methods have shown promising biological activity, justifying the development of efficient preparation methods.

Chemical Reactions Analysis

Oxidation to Pyrazole Derivatives

The dihydropyrazole structure can undergo oxidative aromatization to yield fully unsaturated pyrazoles, a reaction critical for accessing bioactive analogs.

Oxidizing Agent Conditions Product Yield
Hydrogen Peroxide (H₂O₂)Ethanol, 60°C3,5-Diaryl-1H-pyrazole70–85%
Molecular Oxygen (O₂)DMF, LDA, 0°C4-Alkyl-1,3,5-triarylpyrazole66–88%

Key Factors :

  • Oxidizing agents determine regioselectivity and functional group tolerance.

  • Steric hindrance from the 4-phenyl group slows oxidation kinetics compared to less-substituted pyrazolines .

Functionalization at the NH Position

The NH group in the pyrazoline ring participates in alkylation and acylation reactions to generate N-substituted derivatives.

Reaction Type Reagents Conditions Product Yield
AlkylationLDA, Alkyl HalidesTHF, −78°C → RTN-Alkylpyrazolines50–94%
AcylationAcetic AnhydrideReflux, 2 hrN-Acetylpyrazoline75–82%

Cycloaddition and Cross-Coupling Reactions

While direct cycloadditions involving the dihydropyrazole core are less documented, its synthetic precursors (e.g., chalcones) participate in 1,3-dipolar cycloadditions with diazo compounds or acetylenes to form polycyclic systems .

Example :

  • Chalcone derivatives react with diazoacetates under Rh catalysis to yield pyrazole-carboxylates, though this pathway is more relevant to precursor reactivity than the pyrazoline itself .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HCl (detected via TGA) .

  • Photolytic Degradation : UV exposure (254 nm) in solution leads to ring-opening products, including chlorophenyl-substituted amines .

Structural and Spectroscopic Insights

  • Crystallography : The pyrazoline ring adopts a half-chair conformation, with the chlorophenyl and phenyl groups in equatorial positions .

  • NMR : NH proton appears as a broad singlet at δ 8.2–8.5 ppm (DMSO-d₆); coupling constants (J = 10–12 Hz) confirm trans-dihydro configuration .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1H-pyrazole compounds exhibit significant anticancer activities. A study demonstrated that 3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)15.2
This compoundHeLa (Cervical)12.8

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Agrochemicals

Pesticidal Activity
The pyrazole derivatives are being explored for their use as pesticides. Studies have shown that this compound exhibits insecticidal activity against common agricultural pests. The compound acts by interfering with the nervous system of insects.

Pest SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Aphids20085
Beetles15078

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated as a building block for new polymeric materials. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Copolymers
A recent study synthesized copolymers incorporating this compound, which demonstrated improved tensile strength compared to traditional polymers. The copolymerization process was optimized to achieve a balanced ratio of flexibility and strength.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the dihydro component.

    4-(4-chlorophenyl)-3-phenyl-1H-pyrazole: Different substitution pattern on the pyrazole ring.

    3-(4-bromophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole: Bromine substituent instead of chlorine.

Uniqueness

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 59074-26-9) is a compound with significant biological activity across various domains, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C15H13ClN2
  • Molecular Weight : 256.73 g/mol
  • Boiling Point : Not available
  • InChI Key : SKLKZKAMWPQZLM-UHFFFAOYSA-N

1. Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound.

Study Pathogen Tested Activity Observed Reference
Selvam et al.E. coli, S. aureus, Pseudomonas aeruginosaGood antibacterial activity observed
Chovatia et al.Mycobacterium tuberculosis H37RvSignificant inhibition at 6.25 µg/mL
Pickard et al.Various fungi strainsVery good antifungal activity reported

The compound's structure contributes to its ability to inhibit bacterial growth, with modifications in the pyrazole ring enhancing activity against specific pathogens.

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties.

  • In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

3. Anticancer Activity

The anticancer potential of pyrazole compounds has been explored in various cancer cell lines.

Cell Line Compound Tested IC50 Value Reference
H460Pyrazole derivativesNot specified
A549Pyrazole derivativesNot specified
HT-29Pyrazole derivativesNot specified

The presence of the pyrazole moiety has been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various pyrazole derivatives against common pathogens. Compound 7b showed exceptional activity with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating its potential as a potent antimicrobial agent .

Case Study 2: In Vitro Anti-inflammatory Effects

The anti-inflammatory properties were assessed through cytokine inhibition assays where select pyrazole derivatives exhibited a significant reduction in pro-inflammatory cytokines TNF-α and IL-6 levels, suggesting a promising therapeutic avenue for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazine hydrate under acidic conditions. For example, in a related synthesis ( ), a chalcone precursor was refluxed with hydrazine hydrate in butyric acid, followed by recrystallization from ethanol to isolate the pyrazoline product . Alternative methods include the Vilsmeier–Haack reaction for functionalized pyrazolines, as described in , though this requires specific carbonyl precursors .

Q. How is the structural confirmation of this compound achieved post-synthesis?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

  • X-ray crystallography provides unambiguous confirmation of the pyrazoline ring conformation and substituent orientation. For instance, puckering parameters (e.g., Q = 0.1957 Å, φ = 314.1°) were used to describe the envelope conformation of similar derivatives .
  • NMR spectroscopy identifies proton environments (e.g., diastereotopic protons in the 4,5-dihydro moiety) .
  • IR spectroscopy confirms functional groups, such as C=N stretching vibrations (~1600 cm⁻¹) .

Q. What purification techniques are recommended for isolating high-purity samples?

Methodological Answer: Recrystallization using polar solvents (e.g., ethanol or DMF) is widely employed, as seen in , where slow evaporation from DMF yielded single crystals suitable for X-ray analysis . Column chromatography with silica gel and ethyl acetate/hexane gradients may resolve impurities from byproducts like open-chain hydrazones.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer: Key factors include:

  • Stoichiometry: A 1:1 molar ratio of chalcone to hydrazine hydrate minimizes side reactions .
  • Solvent choice: Butyric acid enhances cyclization efficiency compared to weaker acids .
  • Temperature control: Prolonged reflux (~10 hours) ensures complete ring closure but risks decomposition if exceeding 100°C.
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) may accelerate cyclization, though this requires empirical testing.

Q. What strategies resolve contradictions in reported biological activities of pyrazoline derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) can arise from assay variability or structural nuances. To address this:

  • Standardized assays: Replicate studies under controlled conditions (e.g., MIC values for antimicrobial activity) .
  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate contributing factors .
  • Computational docking: Identify potential protein targets (e.g., cyclooxygenase for analgesic activity) using software like AutoDock .

Q. How do crystallographic parameters inform the compound’s reactivity and interactions?

Methodological Answer: Crystal packing and intermolecular forces (e.g., C–H⋯O or π-stacking interactions) influence solubility and stability. For example:

  • Weak C–H⋯O bonds in form dimeric motifs, affecting dissolution rates .
  • Dihedral angles between aromatic rings (e.g., 81.4° in ) may sterically hinder interactions with planar biological targets .
  • Comparative analysis with related structures (e.g., 4-methoxy-phenyl analogs in ) reveals substituent-dependent conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for pyrazoline derivatives?

Methodological Answer: Contradictions in NMR or IR spectra often stem from tautomerism or solvent effects. Mitigation strategies include:

  • Deuterated solvent standardization : Use DMSO-d₆ or CDCl₃ for consistency .
  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by cooling samples to –40°C .
  • Cross-validation with XRD : Compare experimental spectra with simulated data from crystal structures .

Q. What experimental and computational methods validate the compound’s proposed mechanism of action?

Methodological Answer: For biological studies:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like COX-2 or kinases using fluorogenic substrates .
  • Molecular dynamics simulations : Model ligand-receptor binding stability over 100-ns trajectories (e.g., GROMACS software) .
  • Metabolic profiling : LC-MS/MS identifies metabolites to rule off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

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